molecular formula C23H18BrClFNO2 B2626907 (E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 477888-57-6

(E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one

Cat. No. B2626907
M. Wt: 474.75
InChI Key: MWGCRIYUOHBWEI-VAWYXSNFSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a bromo-methylaniline group, a methoxyphenyl group, and a prop-2-en-1-one group. These groups could potentially give the compound interesting chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to say exactly what those steps would be. However, it’s likely that the bromo-methylaniline group and the methoxyphenyl group would be introduced in separate steps, possibly through a substitution or addition reaction.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromo-methylaniline group would likely contribute to the compound’s polarity, while the methoxyphenyl group could potentially participate in aromatic stacking interactions.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the presence of the bromo-methylaniline group suggests that it could potentially participate in substitution reactions. The methoxyphenyl group could potentially undergo reactions typical of aromatic compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present.


Scientific Research Applications

Synthesis and Bioevaluation

Research has been conducted on the synthesis of derivatives related to the compound, focusing on bioevaluation against specific targets. For instance, studies on the synthesis and nematicidal activity of related compounds have shown that incorporating certain moieties can enhance activity against pests like root knot nematodes (Kumari et al., 2014). Similarly, derivatives have been synthesized for antimicrobial testing, demonstrating significant potency against various microorganisms (Liaras et al., 2011).

Copolymerization and Material Applications

The compound and its derivatives have been utilized in the synthesis of novel polymers through copolymerization processes. This includes research on halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates and their copolymerization with styrene, leading to materials with potential application in electronics and materials science (Hussain et al., 2019).

Molecular Structure and Optical Properties

Several studies have focused on the molecular structure and optical properties of related compounds, highlighting their potential in materials science, particularly in nonlinear optical (NLO) applications. For example, the analysis of linear, second, and third-order NLO properties of chalcone derivatives suggests their applicability in semiconductor devices (Shkir et al., 2019). Additionally, the study of molecular structures through methods like FT-IR and density functional theory has provided insights into the electronic properties and stability of these compounds (Najiya et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a highly reactive compound, it could potentially be hazardous to handle. Additionally, if it’s intended to be used as a drug, there could be potential side effects associated with its use.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects.


properties

IUPAC Name

(E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClFNO2/c1-15-13-17(7-10-20(15)24)27-12-11-23(28)16-5-8-18(9-6-16)29-14-19-21(25)3-2-4-22(19)26/h2-13,27H,14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGCRIYUOHBWEI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one

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